2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a complex organic compound that features a benzodioxepin ring fused with a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps. One common route includes the formation of the benzodioxepin ring followed by the introduction of the tetrazole group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxepin or tetrazole rings.
Scientific Research Applications
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interaction with biological systems.
Medicine: The compound has potential therapeutic applications due to its unique structure and biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,5-benzodioxepine: A related compound with a similar core structure but lacking the tetrazole group.
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide: Another related compound that includes the tetrazole moiety but lacks the benzodioxepin ring.
Uniqueness
The uniqueness of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.
Properties
Molecular Formula |
C18H17N5O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H17N5O3/c24-18(10-13-5-6-16-17(9-13)26-8-2-7-25-16)20-14-3-1-4-15(11-14)23-12-19-21-22-23/h1,3-6,9,11-12H,2,7-8,10H2,(H,20,24) |
InChI Key |
KZGWOAYUXSAPJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)NC3=CC(=CC=C3)N4C=NN=N4)OC1 |
Origin of Product |
United States |
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